5-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Description

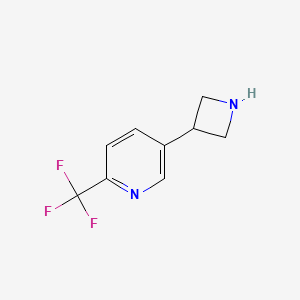

5-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at position 2 and an azetidinyl (azetidine-3-yl) substituent at position 4.

Structure

3D Structure

Properties

Molecular Formula |

C9H9F3N2 |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

5-(azetidin-3-yl)-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)8-2-1-6(5-14-8)7-3-13-4-7/h1-2,5,7,13H,3-4H2 |

InChI Key |

WTPQRZMOJZKHOP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CN=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorination of 3-Picoline

3-Picoline undergoes vapor-phase chlorination at 140–180°C in the presence of chlorine gas, yielding 2-chloro-5-trichloromethylpyridine. Transition metal catalysts (e.g., iron fluoride) enhance selectivity by minimizing poly-chlorinated byproducts. Recrystallization with methanol or ethanol purifies the intermediate to >92% purity.

Reaction Conditions

Fluorination with Anhydrous HF

The chlorinated intermediate reacts with anhydrous HF under high-pressure conditions (4–10 MPa) at 150–200°C. This step replaces chlorine atoms with fluorine, forming 2-fluoro-5-(trifluoromethyl)pyridine. Excess HF acts as both reagent and solvent, with reaction times of 10–15 hours ensuring complete conversion.

Optimization Insights

Cyclization of Azetidine Precursors

Azetidine ring formation is critical for introducing the 3-azetidinyl group. Methods include cyclization of β-chloroamines or nucleophilic substitution with azetidine derivatives.

β-Chloroamine Cyclization

β-Chloroamines, synthesized from Schiff bases and monochloroacetyl chloride, undergo base-mediated cyclization. For example, 3-chloro-1-aryl-4-(pyridin-3-yl)azetidin-2-ones are formed using triethylamine in dichloromethane. Subsequent deprotection or functionalization yields the target compound.

Typical Protocol

Nucleophilic Substitution with Azetidine

Azetidine-3-yl derivatives react with halogenated pyridines under Ullmann or Buchwald-Hartwig conditions. For instance, 5-bromo-2-(trifluoromethyl)pyridine couples with azetidine-3-amine using a palladium catalyst.

Reaction Parameters

Direct introduction of the trifluoromethyl group avoids multi-step sequences. Methods include radical trifluoromethylation and transition metal-catalyzed cross-coupling.

Radical Trifluoromethylation

UV-light-mediated reactions employ Langlois’ reagent (NaSO₂CF₃) to generate CF₃ radicals, which add to pyridine rings. This method is efficient but requires careful control to avoid over-fluorination.

Conditions

Cross-Coupling with Trifluoromethyl Copper

Trifluoromethyl copper reagents (e.g., CuCF₃) react with bromo- or iodopyridines via SNAr mechanisms. The azetidine moiety is introduced post-coupling through alkylation or reductive amination.

Example

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound has been identified as a valuable scaffold in drug discovery, particularly for developing novel therapeutics targeting various biological pathways. Its azetidine moiety has shown promise in enhancing the pharmacological properties of derivatives, making it a candidate for further exploration in neuropharmacology and oncology.

Case Studies

- Neuroactive Compounds : Research has indicated that derivatives of 5-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine exhibit selective activity on nicotinic acetylcholine receptors (nAChRs), which are crucial targets for treating neurological disorders. For instance, modifications to the compound have led to increased metabolic stability and improved receptor binding profiles compared to traditional compounds like sazetidine-A .

- Anticancer Activity : Preliminary studies have demonstrated that certain derivatives possess anticancer properties, with activities against various cancer cell lines such as PC3 and A549. These studies suggest that the trifluoromethyl group may enhance the compound's ability to interfere with cancer cell proliferation .

Agrochemicals

Pesticidal Properties

The trifluoromethyl group is known to enhance biological activity in agrochemical applications. Compounds similar to this compound have been evaluated for their insecticidal and antifungal properties.

Case Studies

- Fungicidal Activity : In vitro assays have shown that certain derivatives exhibit significant antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates of these compounds were comparable to established fungicides, indicating their potential as effective agricultural treatments .

- Insecticidal Activity : Studies have revealed moderate insecticidal activities against pests such as Mythimna separata. The efficacy of these compounds suggests they could serve as alternatives or complements to current insecticides .

Material Science

Potential Applications in Material Science

The unique chemical structure of this compound also opens avenues for applications in material science, particularly in the synthesis of new polymers or functional materials.

Insights

- Polymeric Applications : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance, making this compound a candidate for developing high-performance materials .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug Development | Enhances pharmacological properties; potential neuroactive and anticancer agents |

| Agrochemicals | Pesticidal Properties | Significant antifungal and insecticidal activities against key agricultural pests |

| Material Science | High-performance materials | Improved thermal stability and chemical resistance in polymer applications |

Mechanism of Action

The mechanism

Biological Activity

5-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and its implications in pharmacological research.

Chemical Structure and Properties

The compound is characterized by:

- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity and biological properties.

- Trifluoromethyl group : This substituent enhances lipophilicity and metabolic stability, potentially improving bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Neuropharmacological effects : Some studies suggest that azetidine derivatives can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and addiction pathways .

- Anti-inflammatory properties : Related compounds have shown significant anti-inflammatory activities, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as a modulator of α4β2 nAChRs, similar to other azetidine-containing compounds like sazetidine-A, which has demonstrated selective desensitization effects on these receptors .

- Cyclooxygenase (COX) Inhibition : Some analogs have been evaluated for their COX-2 inhibitory potential, which is critical in mediating inflammatory responses .

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate both the azetidine and trifluoromethyl functionalities. The synthetic routes often leverage established methodologies for constructing heterocyclic compounds, ensuring high yields and purity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine | Azetidine ring with trifluoromethyl group | Potentially different biological activity profile |

| 3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine | Similar pyridine structure but different position | Variations in reactivity and binding affinities |

| 5-Fluoroimidazo[4,5-b]pyridine | Fluoroalkyl substituents instead of trifluoromethyl | Enhanced lipophilicity but different pharmacodynamics |

Case Studies and Research Findings

- Neuropharmacological Studies : Research has shown that azetidine derivatives can significantly influence nicotine self-administration behaviors in animal models, suggesting a role in addiction treatment .

- Anti-inflammatory Activity : In a study screening various trifluoromethylpyrazoles for anti-inflammatory effects, compounds similar to this compound exhibited significant inhibition compared to standard treatments like indomethacin .

- Metabolic Stability Investigations : The introduction of trifluoromethyl groups has been linked to improved metabolic stability in related compounds, enhancing their pharmacokinetic profiles and making them suitable candidates for further development .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs of 5-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine:

Spectral and Physicochemical Properties

- NMR Trends : The trifluoromethyl group at position 2 induces strong electron-withdrawing effects, deshielding adjacent protons. For example, in 2-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (compound 76), the ortho-pyridine proton appears at 9.20 ppm due to nitrogen's electron-withdrawing effect .

- Stability : 5-(Chloromethyl)-2-(trifluoromethyl)pyridine is used immediately without purification, suggesting instability , whereas aryl-substituted analogs (e.g., 3oa) are isolated as stable solids .

Q & A

Q. What are the established synthetic routes for 5-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves:

- Pyridine Core Formation : Use Hantzsch synthesis or cross-coupling to introduce the trifluoromethyl group at position 2 .

- Azetidine Introduction : Employ nucleophilic substitution or aza-Michael addition to attach the azetidine moiety at position 5. For example, react 2-(trifluoromethyl)-5-bromopyridine with azetidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C .

- Optimization : Microwave-assisted synthesis can reduce reaction times, while palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine proton signals at δ 3.5–4.5 ppm; trifluoromethyl singlet at δ ~120 ppm in ¹³C) .

- LC-MS/HPLC : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 231.1) .

- X-Ray Crystallography : Resolves stereochemical ambiguities in azetidine-pyridine conformations .

Q. How does the trifluoromethyl group and azetidine ring influence the compound’s reactivity?

- Methodological Answer :

- Trifluoromethyl Stability : The -CF₃ group is electron-withdrawing, directing electrophilic substitution to position 4. It resists hydrolysis but may undergo radical-mediated defluorination under UV light .

- Azetidine Reactivity : The strained 3-membered ring undergoes ring-opening with strong nucleophiles (e.g., amines or thiols) at elevated temperatures, forming substituted amines or sulfides .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

- Methodological Answer :

- Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine-N-oxide) to functionalize position 4 .

- Cross-Coupling : Suzuki-Miyaura coupling at position 5 requires temporary protection of the azetidine nitrogen (e.g., Boc groups) to prevent catalyst poisoning .

Q. What strategies are used to evaluate the biological activity of this compound in medicinal chemistry?

- Methodological Answer :

- Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays. The azetidine’s rigidity mimics proline, making it suitable for protease inhibition studies .

- In Vitro Assays : Assess cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 models) .

Q. How can computational methods guide the optimization of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes with targets like EGFR or COX-2. Focus on azetidine’s conformational flexibility and -CF₃ hydrophobicity .

- DFT Calculations : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Monitor degradation via HPLC in buffers (pH 1–13). The azetidine ring is prone to hydrolysis in acidic conditions (pH < 3), forming open-chain amines .

- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C. Store at -20°C under inert atmosphere to prevent oxidation .

Q. How should researchers address contradictory data in synthetic yields or biological activity?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert gas purging) to minimize batch variability .

- Data Validation : Use orthogonal assays (e.g., SPR alongside enzyme inhibition) to confirm biological activity. Cross-validate NMR spectra with computational predictions (e.g., ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.